3-Chloro-4-ethoxy-5-methoxyphenol
Overview
Description
Scientific Research Applications
Use in the Synthesis of Bioactive Natural Products and Conducting Polymers
- Application : m-Aryloxy phenols are used as building blocks for the synthesis of bioactive natural products and conducting polymers .
- Method : Various synthesis methods have been developed for phenol derivatives, focusing on functionalizing and transforming functional groups around the aromatic ring .
- Results : The development of innovative synthetic methods has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties to these compounds .
Use in the Production of Plastics, Adhesives, and Coatings
- Application : m-Aryloxy phenols are used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
- Method : These compounds are incorporated into the materials during the production process to enhance their properties .
- Results : The use of m-aryloxy phenols in these materials has resulted in improved thermal stability and flame resistance .
Use as Antioxidants, Ultraviolet Absorbers, and Flame Retardants
- Application : m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .
- Method : These compounds are added to materials to provide these protective properties .
- Results : The addition of m-aryloxy phenols to materials has been found to enhance their resistance to oxidation, UV radiation, and combustion .
Use in the Synthesis of Schiff Base Metal Complexes
- Application : Phenol derivatives, such as 3-Chloro-4-ethoxy-5-methoxyphenol, can be used in the synthesis of Schiff base metal complexes, which have been found to have diverse biological and pharmaceutical activities .
- Method : The Schiff base ligand is derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .
- Results : The resulting metal complexes exhibited higher antibacterial activity than the free Schiff base ligand .
Use as a Precursor to “Green Fuels”
- Application : 2-Methoxyphenol, a type of methoxyphenol, has potential as a precursor to “green fuels” due to its origins in biomass .
- Method : The production of green fuels involves the transformation of biomass-derived compounds, such as 2-methoxyphenol, into fuel components .
- Results : While the specific outcomes depend on the type of fuel being produced, the use of biomass-derived compounds like 2-methoxyphenol can contribute to the sustainability of fuel production .
Use in the Synthesis of Flavoring Chemicals
- Application : 2-Methoxyphenol can be used as a starting material for the production of a number of other flavoring chemicals, including eugenol .
- Method : The synthesis of flavoring chemicals often involves the transformation of starting materials, such as 2-methoxyphenol, into more complex molecules .
- Results : The use of 2-methoxyphenol in the synthesis of flavoring chemicals can result in a variety of flavors, contributing to the diversity of tastes in food products .
Use as a Precursor in the Synthesis of Other Organic Compounds
- Application : Methoxyphenol, which includes 3-Chloro-4-ethoxy-5-methoxyphenol, is a crucial intermediate in the production of a large number of other organic compounds .
- Method : The production of these organic compounds often involves the transformation of starting materials, such as methoxyphenol, into more complex molecules .
- Results : The use of methoxyphenol in the synthesis of other organic compounds contributes to the diversity of organic compounds in various industries .
Use in the Synthesis of Schiff Base Metal Complexes
- Application : Phenol derivatives, such as 3-Chloro-4-ethoxy-5-methoxyphenol, can be used in the synthesis of Schiff base metal complexes .
- Method : The Schiff base ligand is derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .
- Results : The resulting metal complexes exhibited higher antibacterial activity than the free Schiff base ligand .
properties
IUPAC Name |
3-chloro-4-ethoxy-5-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3/c1-3-13-9-7(10)4-6(11)5-8(9)12-2/h4-5,11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNHOFJCSJMMJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-ethoxy-5-methoxyphenol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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